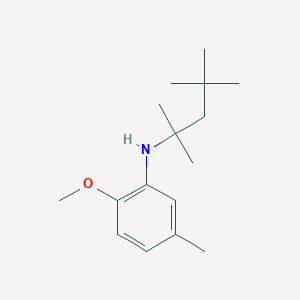

2-methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline is a sterically hindered secondary amine. This compound is traditionally challenging to access and provides a chemically differentiated building block for organic synthesis and medicinal chemistry. It is specifically useful for the preparation of drug candidates containing hindered amine motifs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline can be achieved through innovative hydroamination methods. One such method involves the practical olefin hydroamination with nitroarenes . This method was reported by Baran and coworkers and has been recognized for its efficiency in accessing hindered amines .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of hydroamination techniques. These methods are scalable and can be adapted for large-scale production, ensuring the availability of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitroso or nitro compounds, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

2-methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline has several scientific research applications, including:

Chemistry: It serves as a building block for organic synthesis, enabling the creation of complex molecules.

Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of hindered amines with biological targets.

Medicine: It is utilized in the development of drug candidates, especially those containing hindered amine motifs.

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline involves its interaction with molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline include:

- 4-(methylthio)-N-(2,4,4-trimethylpentan-2-yl)aniline

- N-(2,3-dimethylbutan-2-yl)-4-(methylthio)aniline

- N-(4-(tert-butylamino)phenyl)acetamide

Uniqueness

What sets this compound apart from these similar compounds is its unique steric hindrance and chemical properties. This makes it particularly valuable in the synthesis of drug candidates and other complex molecules, providing a distinct advantage in medicinal chemistry and organic synthesis .

Biological Activity

2-Methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline is an organic compound with a unique molecular structure characterized by a methoxy group and a bulky N-substituent. This compound has gained attention in medicinal chemistry for its potential biological activities, including antimicrobial and anti-inflammatory effects. This article consolidates current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : C₁₆H₂₇NO

- Molecular Weight : 249.39 g/mol

- IUPAC Name : this compound

Preliminary studies suggest that this compound may interact with various biological targets, potentially modulating pathways involved in inflammation and cancer. The compound's sterically hindered amine functionality may enhance its interaction with enzymes or receptors critical for these processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The structural features that contribute to its antimicrobial activity include:

- Hydrophobic interactions : The bulky N-substituent enhances membrane permeability.

- Electrostatic interactions : The methoxy group may facilitate binding to bacterial targets.

Anti-inflammatory Effects

Studies have suggested that this compound can modulate inflammatory responses. It appears to inhibit key enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition could lead to reduced production of pro-inflammatory mediators.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating significant antimicrobial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Case Study 2: Anti-inflammatory Activity

A study examining the anti-inflammatory effects of the compound on murine macrophages showed that treatment with 50 µM of the compound significantly reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both key mediators in inflammation.

| Treatment Concentration (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| 50 | 75 | 100 |

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methoxy-N-(2,4,4-trimethylpentan-2-yl)aniline | Similar N-substituent but different methoxy position | Moderate antimicrobial |

| 2-Methoxy-4-(2,4,4-trimethylpentan-2-yl)phenol | Contains a phenolic group instead of an aniline | Low anti-inflammatory |

Properties

Molecular Formula |

C16H27NO |

|---|---|

Molecular Weight |

249.39 g/mol |

IUPAC Name |

2-methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline |

InChI |

InChI=1S/C16H27NO/c1-12-8-9-14(18-7)13(10-12)17-16(5,6)11-15(2,3)4/h8-10,17H,11H2,1-7H3 |

InChI Key |

VLGMFJHPVJBDCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(C)(C)CC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.